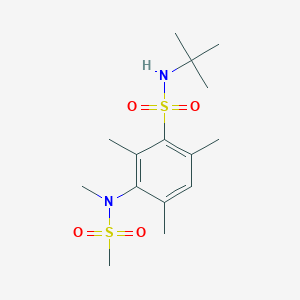![molecular formula C23H41N B2503824 [1,1'-Bicyclohexyl]-4-carbonitril,4,4'-dipentyl-, (cis,trans)- CAS No. 88510-89-8](/img/structure/B2503824.png)
[1,1'-Bicyclohexyl]-4-carbonitril,4,4'-dipentyl-, (cis,trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The dipentyl groups can be introduced via Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
- Reaction conditions: Anhydrous conditions and temperatures around 0-25°C.
Addition of Carbonitrile Group:
- The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.
- Reaction conditions: Mild temperatures (around 25-50°C) and the presence of a base like sodium hydroxide.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- typically involves the following steps:
-
Formation of Bicyclohexyl Core:
- The bicyclohexyl core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
- Reaction conditions: Elevated temperatures (around 150-200°C) and the presence of a catalyst such as aluminum chloride.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the dipentyl groups, leading to the formation of ketones or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction:
- Reduction of the carbonitrile group can yield primary amines.
- Common reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
-
Substitution:
- The carbonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
- Common reagents: Alkyl halides, Grignard reagents.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Primary amines.
- Substitution products: Various alkylated or arylated derivatives.
Wirkmechanismus
The mechanism by which [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-diethyl-
- [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dibutyl-
Comparison:
- Structural Differences: The length and branching of the alkyl chains (pentyl vs. ethyl or butyl) can influence the compound’s physical and chemical properties.
- Reactivity: Longer alkyl chains may result in different steric and electronic effects, altering the compound’s reactivity and interactions.
- Applications: The specific applications may vary based on the compound’s unique properties, with [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- potentially offering advantages in certain contexts due to its distinct structure.
Eigenschaften
IUPAC Name |
1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBISKRSUBYSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)
![4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide](/img/structure/B2503743.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2503751.png)




![5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2503761.png)
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)
![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)
